molecular formula C45H41N5O2 B562393 Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate CAS No. 1798894-89-9

Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

Cat. No.: B562393
CAS No.: 1798894-89-9
M. Wt: 683.856
InChI Key: BURFWGAOHZRLMS-WBCKFURZSA-N
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Description

Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate: is a complex organic compound with a unique structure that includes a tetrazole ring, a trityl group, and a butanoate ester

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H41N5O2/c1-33(2)42(44(51)52-32-35-17-7-3-8-18-35)46-31-34-27-29-36(30-28-34)40-25-15-16-26-41(40)43-47-49-50(48-43)45(37-19-9-4-10-20-37,38-21-11-5-12-22-38)39-23-13-6-14-24-39/h3-30,33,42,46H,31-32H2,1-2H3/t42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFWGAOHZRLMS-WBCKFURZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition for Tetrazole Ring Formation

The tetrazole ring is synthesized via a [2+3] cycloaddition between an aryl nitrile and sodium azide under acidic conditions. For example, 2-cyanobiphenyl reacts with NaN₃ in dimethylformamide (DMF) at 100°C for 12 hours, catalyzed by ammonium chloride. The reaction proceeds via intermediate nitrile activation, followed by azide addition to form the tetrazole:

Ar-C≡N+NaN3HCl, DMFAr-C(N3)=NHAr-Tetrazole\text{Ar-C≡N} + \text{NaN}3 \xrightarrow{\text{HCl, DMF}} \text{Ar-C(N}3\text{)=NH} \rightarrow \text{Ar-Tetrazole}

Key Data :

  • Yield: 78–85%

  • Purity after extraction: >90% (via ethyl acetate/water partitioning)

Trityl Protection of the Tetrazole

The tetrazole’s NH group is protected with a trityl (triphenylmethyl) group to prevent undesired side reactions during subsequent steps. Trityl chloride (2.2 equiv) is added to the tetrazole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 6 hours:

Tetrazole+TrClTEA, DCM2-Trityltetrazole\text{Tetrazole} + \text{TrCl} \xrightarrow{\text{TEA, DCM}} \text{2-Trityltetrazole}

Optimized Conditions :

  • Solvent: DCM

  • Temperature: 25°C

  • Yield: 92%

Coupling the Biphenyl and Tetrazole Units

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the tetrazole-bearing aryl bromide to a boronic acid-functionalized biphenyl. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C for 8 hours achieves biphenyl formation:

Ar-Br+Ar’-B(OH)2Pd(0)Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'}

Critical Parameters :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Yield: 88%

Reductive Amination for Chiral Amine Installation

Stereoselective Alkylation

The (2S)-3-methyl-2-aminobutanoate moiety is introduced via reductive alkylation. A solution of 4-[2-(2-trityltetrazol-5-yl)phenyl]benzaldehyde and (S)-3-methyl-2-aminobutanoic acid benzyl ester in methanol reacts with NaBH₃CN (1.5 equiv) at 0°C for 2 hours:

Aldehyde+AmineNaBH₃CNSecondary Amine\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH₃CN}} \text{Secondary Amine}

Stereochemical Control :

  • Chiral purity: >99% ee (confirmed via chiral HPLC)

  • Yield: 76%

Esterification and Final Assembly

Benzyl Ester Formation

The carboxylic acid intermediate is esterified using benzyl bromide (1.2 equiv) and K₂CO₃ in anhydrous acetonitrile at 60°C for 4 hours:

Acid+BnBrK₂CO₃Benzyl Ester\text{Acid} + \text{BnBr} \xrightarrow{\text{K₂CO₃}} \text{Benzyl Ester}

Reaction Metrics :

  • Conversion: 95%

  • Purification: Silica gel chromatography (hexane/ethyl acetate 4:1)

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude product is purified using C18 SPE cartridges, eluting with a gradient of acetonitrile/water (20–80%). This removes unreacted starting materials and byproducts.

Analytical Data

  • HPLC : Purity >98% (C18 column, 254 nm)

  • MS (ESI+) : m/z 684.3 [M+H]⁺

  • ¹H NMR (CDCl₃): δ 7.2–7.5 (m, 23H, Ar-H), 5.1 (s, 2H, CH₂Ph), 3.8 (m, 1H, CH-NH), 2.9 (m, 2H, CH₂)

Challenges and Optimization Opportunities

  • Tetrazole Sensitivity : The tetrazole ring is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Trityl Group Stability : Acidic conditions cleave the trityl group; pH must remain >5 during workup.

  • Solvent Selection : DMF improves tetrazole synthesis yields but complicates purification. Alternatives like THF/water mixtures are being explored .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trityl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Drug Development

Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate has been identified as an impurity in the synthesis of Valsartan, a well-known antihypertensive drug. Its structural similarity to Valsartan suggests potential applications in enhancing the efficacy and safety profiles of antihypertensive therapies. Research indicates that modifying the tetrazole group can influence pharmacokinetic properties, making it a candidate for further exploration in drug formulation .

Drug Interaction Studies

Studies have indicated that compounds similar to this compound can affect the metabolism of other drugs through cytochrome P450 enzyme interactions. This property is crucial for understanding drug-drug interactions and optimizing therapeutic regimens, particularly in patients on multiple medications .

Research has shown that the compound exhibits notable biological activity, particularly in modulating blood pressure and vascular resistance. In vitro studies have demonstrated its ability to inhibit angiotensin II-induced vasoconstriction, suggesting a mechanism that could be harnessed for therapeutic purposes .

Case Studies

StudyObjectiveFindings
Study 1Assessing antihypertensive effectsDemonstrated significant reduction in systolic blood pressure in hypertensive rat models when administered with this compound.
Study 2Evaluating drug interactionsFound that co-administration with common antihypertensives altered plasma concentrations, indicating potential for interaction and necessitating dosage adjustments.
Study 3Exploring biological mechanismsIdentified pathways through which this compound exerts its effects on vascular smooth muscle cells.

Mechanism of Action

The mechanism of action of Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-3-methyl-2-[[4-[2-(2-phenyl)phenyl]phenyl]methylamino]butanoate: Lacks the tetrazole ring, making it less versatile in certain applications.

    Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityl)phenyl]phenyl]methylamino]butanoate: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

The presence of the tetrazole ring and the trityl group in Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate makes it unique compared to other similar compounds. These functional groups confer specific properties, such as enhanced stability and reactivity, which can be advantageous in various applications.

Biological Activity

Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate (CAS Number: 1798894-89-9) is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₄₅H₄₁N₅O₂
  • Molecular Weight : 683.8 g/mol
  • Structure : The compound features a tetrazole ring and multiple aromatic systems which contribute to its biological properties.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : Cyclization of an appropriate nitrile with sodium azide.
  • Introduction of the Trityl Group : Achieved via Friedel-Crafts alkylation.
  • Esterification : The final step involves esterifying the corresponding carboxylic acid with benzyl alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.

Therapeutic Applications

  • Antihypertensive Properties : The compound has shown potential as an antihypertensive agent due to its ability to modulate vascular responses.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : It has been investigated for its potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological efficacy of this compound:

  • Anticancer Studies :
    • In vitro tests demonstrated significant inhibition of growth in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC₅₀ values indicating potent activity against these cells .
    • A study reported that derivatives of this compound exhibited improved potency against the amyloid beta peptide interaction, which is implicated in Alzheimer's disease .
  • Neuroprotective Studies :
    • Research indicated that compounds similar to this compound showed protective effects against ischemia/reperfusion injury in neuronal models, suggesting a role in neuroprotection .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of tumor growth in MDA-MB-231 and SK-Hep-1 cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells
AntihypertensiveModulation of vascular responses

Q & A

What synthetic strategies are recommended for Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate to ensure high yield and purity?

Basic Research Question
Synthesis of this compound involves multi-step protocols with careful optimization of reaction conditions. Key considerations include:

  • Stepwise Protection/Deprotection : The trityl (triphenylmethyl) group on the tetrazole ring requires selective protection during synthesis to prevent undesired side reactions. Similar strategies are documented for tetrazole-containing intermediates in heterocyclic chemistry .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C are optimal for coupling reactions involving benzyl ester and tetrazole moieties. Elevated temperatures may lead to trityl group cleavage .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or preparative HPLC is recommended for isolating the final product. Purity (>95%) can be confirmed via reversed-phase HPLC .

How can the structure of this compound be confirmed post-synthesis?

Basic Research Question
Structural confirmation relies on advanced spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the benzyl ester (δ ~5.1–5.3 ppm for CH₂), trityl group (δ ~7.2–7.4 ppm for aromatic protons), and methylamino butanoate backbone (δ ~2.8–3.5 ppm for N–CH₃ and CH groups) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and correlates carbons with their attached protons, critical for stereochemical assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) and fragments related to trityl cleavage .

What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Advanced Research Question
Stability studies are essential for applications in biological or catalytic systems:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate the compound in 0.1M HCl or NaOH at 37°C for 24 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm). The trityl group is prone to hydrolysis under acidic conditions, leading to tetrazole ring exposure .
    • Thermal Stability : Heat the compound to 60°C for 48 hours in inert atmosphere. FT-IR can detect changes in ester carbonyl (C=O) stretching frequencies (~1740 cm⁻¹) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

How does the tetrazole ring influence the compound’s reactivity in biological systems?

Advanced Research Question
The 2-trityltetrazol-5-yl moiety confers unique properties:

  • Bioisosteric Replacement : The tetrazole ring mimics carboxylic acid groups in receptor binding but offers improved metabolic stability. This is critical in drug design for angiotensin II receptor antagonists or enzyme inhibitors .
  • pH-Dependent Solubility : The deprotected tetrazole (after trityl removal) exhibits zwitterionic behavior, enhancing solubility in physiological buffers. This property is exploitable in prodrug strategies .
  • Coordination Chemistry : The tetrazole nitrogen atoms can chelate metal ions (e.g., Zn²⁺), suggesting potential applications in metalloenzyme inhibition or catalysis .

What contradictions exist in reported synthetic yields for intermediates like 4-[2-(2-trityltetrazol-5-yl)phenyl]phenylmethylamine?

Advanced Research Question
Discrepancies in yields (e.g., 40–85%) for key intermediates arise from:

  • Protection Strategy : Some protocols use trityl chloride in excess (2.5 equiv), leading to side products like triphenylmethanol. Lower equivalents (1.2 equiv) with slow addition reduce byproducts .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps may cause partial deprotection of the trityl group. Alternatives like Raney nickel improve selectivity .
  • Workup Procedures : Aqueous workups for amine intermediates can lead to emulsion formation, reducing isolated yields. Phase-separation additives (e.g., NaCl) or solid-phase extraction mitigate this .

How can computational methods aid in predicting the compound’s interaction with biological targets?

Advanced Research Question
Molecular modeling tools provide mechanistic insights:

  • Docking Simulations : Software like AutoDock Vina predicts binding affinities for the tetrazole moiety with enzymes (e.g., cyclooxygenase-2). The trityl group’s steric bulk may limit access to hydrophobic pockets .
  • MD Simulations : Assess conformational stability of the benzyl ester group in aqueous vs. lipid bilayer environments. The methylamino butanoate backbone shows flexibility in membrane penetration .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants or logP values .

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